N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine is a synthetic organic compound with the molecular formula C15H15F3N2O. This compound is characterized by the presence of a trifluoromethyl group, an amino group, and a phenoxy group attached to a phenyl ring, which is further connected to a dimethylamine moiety. It is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-3-(trifluoromethyl)phenol and 3-bromophenyl-N,N-dimethylamine.
Formation of Phenoxy Linkage: The first step involves the nucleophilic aromatic substitution reaction where 4-amino-3-(trifluoromethyl)phenol reacts with 3-bromophenyl-N,N-dimethylamine in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification methods like industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under specific conditions.
Substitution: The phenoxy and amino groups can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to methyl derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine exerts its effects is largely dependent on its interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The amino group can form hydrogen bonds with biological macromolecules, influencing enzyme activity or receptor binding. The phenoxy group provides structural stability and contributes to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- **N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N-methylamine
- N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-diethylamine
Uniqueness
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, is known for its electron-withdrawing effects, which can significantly alter the compound’s reactivity and interaction with biological targets compared to similar compounds lacking this group.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-[3-(dimethylamino)phenoxy]-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-20(2)10-4-3-5-11(8-10)21-12-6-7-14(19)13(9-12)15(16,17)18/h3-9H,19H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKLSITXQMRSOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.